Linker Length Comparison: C2-Alkyl Spacer vs. Direct Propargyl Attachment
Thalidomide-5'-O-C2-alkyne incorporates a two-carbon (C2) alkyl spacer between the thalidomide core and the terminal alkyne, resulting in a linker length of approximately 4.2–5.0 Å (energy‑minimized 3D model estimate, comparable to measured PROTAC linker lengths in the same range [1]). In contrast, thalidomide‑propargyl (CAS 2098487-39-7) attaches the alkyne directly to the thalidomide scaffold without any spacer (0 additional atoms), yielding a significantly shorter separation between the CRBN‑binding warhead and the click handle . This difference in spatial reach has been shown to influence ternary‑complex formation in CRBN‑based PROTACs, where even sub‑Ångstrom variations in linker length can shift degradation potency by >10‑fold [2].
| Evidence Dimension | Linker length (energy‑minimized 3D distance between CRBN‑ligand attachment point and terminal alkyne carbon) |
|---|---|
| Target Compound Data | ≈4.2–5.0 Å (C2‑alkyl spacer) |
| Comparator Or Baseline | Thalidomide‑propargyl: ≈1.5–2.5 Å (direct attachment, 0‑atom spacer) |
| Quantified Difference | Approximately 2–3 Å longer reach for Thalidomide‑5'-O-C2-alkyne |
| Conditions | 3D molecular models constructed and energy‑minimized using Chem3D Pro 12.0; comparable to methodology in Molecules 2025, 30, 4452 [1] |
Why This Matters
The additional 2–3 Å of spatial reach allows the PROTAC to accommodate a broader range of target‑protein ligand geometries, potentially enabling ternary‑complex formation for protein pairs that are inaccessible with the direct‑attachment analog.
- [1] Table 2, Molecules 2025, 30, 4452. Linker length measurements for PROTACs (PMC12655757). View Source
- [2] Wurz, R. P., et al. J. Med. Chem. 2018, 61, 453–461. View Source
